RHODIUM (III) SULFATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

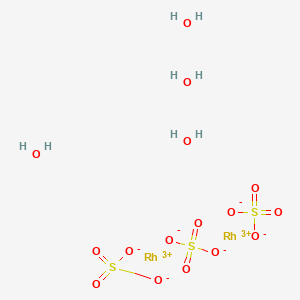

rhodium(3+);trisulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJITWKYISWZJBI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O16Rh2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336783 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15274-78-9 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Rhodium (III) Sulfate

Introduction

Rhodium (III) sulfate, Rh₂(SO₄)₃, is an inorganic compound of significant interest in various fields, including catalysis, electroplating, and as a precursor for the synthesis of other rhodium-based materials.[1][2][3] Its anhydrous form is a reddish-yellow to red-brown crystalline solid that is soluble in water.[1][3] This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of anhydrous this compound, designed for researchers, scientists, and professionals in drug development and materials science. The guide delves into two principal synthetic routes: the direct oxidation of rhodium metal and a two-step process involving the precipitation and subsequent dissolution of rhodium (III) hydroxide. Each protocol is presented with an emphasis on the underlying chemical principles and safety considerations, ensuring a thorough understanding of the experimental choices.

Core Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Chemical Formula | Rh₂(SO₄)₃ | [4] |

| Molar Mass | 494.00 g/mol | [3] |

| CAS Number | 10489-46-0 | [3][4] |

| Appearance | Reddish-yellow or red-brown crystalline solid | [1] |

| Solubility | Soluble in water | [1][3] |

PART 1: Direct Synthesis from Rhodium Metal

This method involves the direct oxidation of finely divided rhodium metal by hot, concentrated sulfuric acid. The choice of rhodium metal form is critical; rhodium black or sponge is preferred over bulk metal to maximize the surface area and facilitate the reaction, which can otherwise be very slow.[5]

Reaction Mechanism and Causality

Concentrated sulfuric acid at elevated temperatures acts as a strong oxidizing agent.[6] Rhodium metal, though noble and resistant to many acids, can be oxidized to the Rh³⁺ state under these harsh conditions.[7][8] The overall reaction can be represented as:

2 Rh(s) + 6 H₂SO₄(conc.) → Rh₂(SO₄)₃(s) + 3 SO₂(g) + 6 H₂O(g)

The high temperature (around 400°C) is necessary to overcome the activation energy for the oxidation of rhodium.[1][9] At this temperature, sulfuric acid is fuming, and the reactive species contribute to the oxidation process. Temperature control is paramount, as temperatures around 475°C can lead to the formation of the dihydrate, Rh₂(SO₄)₃·2H₂O, instead of the anhydrous form.[1][9]

Experimental Protocol

Materials:

-

Finely divided rhodium metal (rhodium black or sponge)

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether or acetone (for washing)

-

High-temperature heating mantle or furnace

-

Round-bottom flask with a reflux condenser

-

Gas outlet/scrubber for SO₂ gas

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a carefully weighed amount of finely divided rhodium metal into a round-bottom flask. Add an excess of concentrated sulfuric acid. Equip the flask with a reflux condenser and a gas outlet connected to a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) to trap the evolved sulfur dioxide gas.

-

Heating: Gradually heat the reaction mixture to 400°C using a heating mantle or furnace. The mixture will begin to fume, and the color will change as the rhodium dissolves and reacts to form this compound. Maintain this temperature for several hours, or until the rhodium metal is completely consumed.[1][9] The reaction time can vary depending on the particle size of the rhodium metal.[5]

-

Isolation and Purification:

-

Carefully cool the reaction mixture to room temperature.

-

Under an inert atmosphere (e.g., in a glovebox), cautiously decant the excess sulfuric acid.

-

Wash the resulting solid product multiple times with anhydrous diethyl ether or acetone to remove any residual sulfuric acid. This step should be performed quickly to minimize the absorption of atmospheric moisture.

-

Dry the final product under vacuum to obtain anhydrous this compound as a reddish-yellow to red-brown powder.

-

Visualization of the Direct Synthesis Workflow

Caption: Workflow for the direct synthesis of anhydrous this compound.

PART 2: Two-Step Synthesis via Rhodium (III) Hydroxide

This alternative route involves the initial preparation of rhodium (III) hydroxide from a soluble rhodium salt, followed by its reaction with sulfuric acid. This method is particularly useful when starting from rhodium (III) chloride, a more common precursor.

Step 1: Synthesis of Rhodium (III) Hydroxide

Reaction Mechanism and Causality

Rhodium (III) hydroxide, Rh(OH)₃, is precipitated from an aqueous solution of a rhodium (III) salt by the addition of a base. The pH of the solution is a critical parameter; a pH of around 7.5 has been identified as optimal for minimizing the final concentration of Rh³⁺ in the solution, thus maximizing the yield of the precipitate.[10] Temperature control (e.g., 50°C) and sufficient reaction time (e.g., 6 hours) can also improve the precipitation process.[10] Thorough washing of the precipitate is essential to remove any spectator ions (e.g., chloride or sodium ions) that could contaminate the final product.

Experimental Protocol

Materials:

-

Rhodium (III) chloride hydrate (RhCl₃·xH₂O) or this compound (Rh₂(SO₄)₃)

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (1 M)

-

Deionized water

-

pH meter

Procedure:

-

Preparation of Rhodium Salt Solution: Dissolve a known quantity of the rhodium salt in deionized water to create a solution of approximately 0.1 M.

-

Precipitation: While continuously stirring the rhodium salt solution, slowly add the base solution dropwise. Monitor the pH of the mixture. Continue adding the base until a stable pH of approximately 7.5 is reached.[10] A yellow precipitate of rhodium (III) hydroxide will form.

-

Digestion and Isolation: Allow the mixture to stir for an additional 30 minutes to an hour to ensure complete precipitation.[10] Separate the precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the collected precipitate thoroughly with deionized water until the washings are free of interfering ions (e.g., test with silver nitrate for chloride ions if starting from rhodium chloride). Dry the rhodium (III) hydroxide precipitate in a desiccator or under vacuum at a low temperature.

Step 2: Synthesis of Anhydrous this compound from Rhodium (III) Hydroxide

Reaction Mechanism and Causality

The freshly prepared rhodium (III) hydroxide is then reacted with concentrated sulfuric acid. This is an acid-base reaction where the hydroxide reacts to form the corresponding salt and water. To obtain the anhydrous form, it is crucial to use concentrated sulfuric acid and to remove the water formed during the reaction, which can be achieved by gentle heating under vacuum.

Experimental Protocol

Materials:

-

Freshly prepared and dried rhodium (III) hydroxide

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether or acetone (for washing)

Procedure:

-

Reaction: In a fume hood, carefully add a stoichiometric amount of concentrated sulfuric acid to the dried rhodium (III) hydroxide. The reaction is exothermic.

-

Dehydration: Gently heat the mixture under vacuum to drive off the water formed during the reaction and any excess water from the starting materials. This step should be carefully controlled to avoid decomposition of the product.

-

Isolation and Purification: Once the reaction is complete and the product appears dry, cool the mixture to room temperature. Wash the solid product with an anhydrous solvent (diethyl ether or acetone) to remove any unreacted sulfuric acid.

-

Drying: Dry the final product under vacuum to yield anhydrous this compound.

Visualization of the Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of anhydrous this compound.

PART 3: Product Characterization and Validation

To ensure the successful synthesis of anhydrous this compound, a combination of analytical techniques should be employed.

-

X-Ray Diffraction (XRD): Powder XRD is a definitive method to confirm the crystalline structure of the final product and to ensure the absence of hydrated phases or unreacted starting materials. The anhydrous form, Rh₂(SO₄)₃, is reported to be trigonal.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the sulfate anions and the absence of water molecules. The spectra of hydrated forms will show broad absorption bands corresponding to the O-H stretching of water molecules.[11]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can confirm the absence of water by showing no significant mass loss at temperatures corresponding to dehydration. It can also be used to study the thermal stability and decomposition of the compound.[1]

PART 4: Safety and Handling

The synthesis of anhydrous this compound involves hazardous materials and conditions that necessitate strict adherence to safety protocols.

-

Concentrated Sulfuric Acid: This is a highly corrosive and oxidizing substance that can cause severe burns.[12][13][14][15] Always handle concentrated sulfuric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12][13][14][15] When diluting, always add acid to water slowly, never the other way around.[14][15]

-

High Temperatures: The direct synthesis method requires heating to 400°C. Use appropriate heating equipment and take precautions to avoid thermal burns.

-

Toxic Gases: The reaction of rhodium with hot concentrated sulfuric acid produces sulfur dioxide (SO₂), a toxic gas.[16] The reaction must be performed in a well-ventilated fume hood with a gas scrubber to neutralize the evolved SO₂.

-

Rhodium Compounds: While metallic rhodium is relatively inert, its compounds can be irritants and should be handled with care.[1] Avoid inhalation of dust and skin contact.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Rhodium(III) sulfate, anhydrous, powder, 99.9 trace metals basis 10489-46-0 [sigmaaldrich.com]

- 4. CN105177306A - Method for recycling rhodium from sulfuric acid type rhodanized waste liquid - Google Patents [patents.google.com]

- 5. goldrefiningforum.com [goldrefiningforum.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rhodium - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - get RHODIUM out of glassware - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. goldrefiningforum.com [goldrefiningforum.com]

- 13. echemi.com [echemi.com]

- 14. Rhodium(III) sulfate - Wikipedia [en.wikipedia.org]

- 15. tmt.unze.ba [tmt.unze.ba]

- 16. Rhodium(III) sulfate | 10489-46-0 [chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Rhodium(III) Sulfate

For researchers, scientists, and drug development professionals, a deep understanding of the atomic-level architecture of inorganic compounds is paramount. This guide provides a comprehensive, technically-grounded exploration of the crystal structure analysis of rhodium(III) sulfate, Rh₂(SO₄)₃. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental choices and provides actionable protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Rhodium(III) Sulfate

Rhodium(III) sulfate, an inorganic compound with the chemical formula Rh₂(SO₄)₃, is a reddish-yellow crystalline solid.[1][2] It serves as a critical precursor in a variety of catalytic processes, in the synthesis of advanced materials, and in corrosion-resistant electroplating.[1][3] The arrangement of rhodium and sulfate ions in the crystal lattice dictates its physical and chemical properties, influencing its reactivity and suitability for various applications. This guide will focus on the anhydrous and dihydrate forms of rhodium(III) sulfate, for which detailed structural data are available.

Synthesis and Single Crystal Growth: From Precursor to Diffraction-Quality Crystal

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. For rhodium(III) sulfate, high-temperature synthesis from elemental rhodium and sulfuric acid is a proven method for obtaining diffraction-quality single crystals.[1]

Causality of Experimental Choices

-

Precursors: The use of elemental rhodium and concentrated sulfuric acid ensures a direct reaction to form the desired sulfate without the introduction of counter-ions that might complicate crystallization.

-

Temperature Control: The reaction temperature is a critical parameter that determines the hydration state of the final product. A temperature of 400°C yields the anhydrous form, while a higher temperature of 475°C favors the formation of the dihydrate.[2] This is a classic example of temperature-dependent phase selection in solid-state synthesis.

-

Sealed Ampoule: The use of a sealed glass ampoule is crucial for containing the corrosive sulfuric acid at high temperatures and for preventing the loss of volatile components, ensuring the reaction proceeds to completion under controlled conditions.

Experimental Protocol: Synthesis of Anhydrous and Dihydrate Rhodium(III) Sulfate Single Crystals

Materials:

-

Rhodium metal powder (99.95% purity)

-

Concentrated sulfuric acid (98%)

-

Quartz ampoule

-

Tube furnace with programmable temperature controller

-

Schlenk line and vacuum pump

Procedure:

-

Ampoule Preparation: A quartz ampoule is thoroughly cleaned, dried, and attached to a Schlenk line.

-

Reactant Loading: Under an inert atmosphere (e.g., argon), rhodium metal powder is added to the ampoule, followed by the careful addition of concentrated sulfuric acid.

-

Sealing: The ampoule is evacuated and carefully sealed using a high-temperature torch.

-

Heating Profile:

-

For Anhydrous Rh₂(SO₄)₃: The sealed ampoule is placed in a tube furnace and heated to 400°C over several hours. The furnace is held at this temperature for 48-72 hours to ensure complete reaction and crystal growth.

-

For Rh₂(SO₄)₃·2H₂O: The sealed ampoule is heated to 475°C and maintained at this temperature for 48-72 hours.

-

-

Cooling and Crystallization: The furnace is slowly cooled to room temperature over 24-48 hours. Slow cooling is critical to promote the formation of well-defined single crystals and to prevent cracking.

-

Crystal Isolation: The ampoule is carefully opened in a fume hood, and the resulting crystals are washed with a suitable solvent (e.g., anhydrous acetone) to remove any residual sulfuric acid and then dried.

Crystal Structure Determination: A Workflow

The determination of the crystal structure of rhodium(III) sulfate is achieved through single-crystal X-ray diffraction. The following workflow outlines the key steps, from data collection to structure refinement.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined to improve its agreement with the experimental data.

Crystallographic Data of Rhodium(III) Sulfate

The crystal structures of both anhydrous and dihydrated rhodium(III) sulfate have been determined.[1]

| Parameter | Anhydrous Rh₂(SO₄)₃ | Rh₂(SO₄)₃·2H₂O |

| Crystal System | Trigonal | Orthorhombic |

| Space Group | R-3 | Pnma |

| a (Å) | 8.068(1) | 9.2046(2) |

| b (Å) | 8.068(1) | 12.4447(3) |

| c (Å) | 22.048(4) | 8.3337(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 120 | 90 |

| Volume (ų) | 1242.8(4) | 954.61(4) |

| Z | 6 | 4 |

Data sourced from Schwarzer et al. (2017)[1]

Conclusion

The detailed analysis of the crystal structure of rhodium(III) sulfate provides fundamental insights into its chemical behavior. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of this important inorganic compound. The elucidated crystal structures serve as a cornerstone for computational modeling and for the rational design of new materials and catalysts based on rhodium sulfate.

References

-

Schwarzer, S., Betke, A., Logemann, C., & Wickleder, M. S. (2017). Oxidizing Rhodium with sulfuric acid: The sulfates Rh2(SO4)3 and Rh2(SO4)3∙2H2O. European Journal of Inorganic Chemistry, 2017(3), 752-758. [Link]

-

Grokipedia. (2023). Rhodium(III) sulfate. [Link]

-

Wikipedia. (2023). Rhodium(III) sulfate. [Link]

-

American Elements. (2023). Rhodium(III) Sulfate. [Link]

Sources

A Comprehensive Technical Guide to Rhodium (III) Sulfate: Synthesis, Applications, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of rhodium (III) sulfate, a critical inorganic compound with significant applications across various scientific and industrial domains. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles and field-proven insights to empower researchers in their work with this versatile rhodium salt.

Chemical Identity and Physicochemical Properties

This compound, with the chemical formula Rh₂(SO₄)₃, is an inorganic compound where rhodium exists in the +3 oxidation state.[1] It typically appears as a red-brown or reddish-yellow crystalline solid.[1] This compound is known to exist in both anhydrous and hydrated forms, with the tetrahydrate (Rh₂(SO₄)₃·4H₂O) being a common variant.[1][2]

A clear understanding of its fundamental properties is paramount for its effective application and safe handling. The key identifiers and properties are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | Rh₂(SO₄)₃ (anhydrous) | [1] |

| Rh₂(SO₄)₃·4H₂O (tetrahydrate) | [2] | |

| CAS Number | 10489-46-0 (anhydrous) | [1][3] |

| 15274-78-9 (tetrahydrate) | [2][4] | |

| Molecular Weight | 494.00 g/mol (anhydrous) | [1] |

| 566.05 g/mol (tetrahydrate) | [2] | |

| Appearance | Red-brown or reddish-yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent the absorption of moisture, which could alter its properties and affect experimental reproducibility.[1]

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of this compound can be approached through several pathways, with the choice of method often dictated by the desired form (anhydrous or hydrated) and the available starting materials. Two primary, field-proven methods are detailed below, highlighting the chemical rationale behind each step.

Method 1: Direct Oxidation of Rhodium Metal

This method is a robust approach for producing anhydrous this compound and is favored for its directness.[1][4] The core principle involves the high-temperature oxidation of metallic rhodium by concentrated sulfuric acid.

Experimental Protocol: Synthesis of Anhydrous this compound

Objective: To synthesize anhydrous this compound from rhodium metal.

Materials:

-

Rhodium metal powder

-

Concentrated sulfuric acid (98%)

-

High-temperature furnace

-

Quartz or ceramic crucible

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation: Carefully place a known quantity of rhodium metal powder into a quartz or ceramic crucible.

-

Rationale: The use of a chemically inert and high-temperature resistant crucible is critical to prevent contamination and vessel failure at the required reaction temperatures.

-

-

Reaction: Add a stoichiometric excess of concentrated sulfuric acid to the crucible containing the rhodium powder.

-

Rationale: A surplus of sulfuric acid ensures the complete oxidation of the rhodium metal.

-

-

Heating: Place the crucible in a high-temperature furnace and heat the mixture to approximately 400°C.[1][4] Maintain this temperature until the reaction is complete, which is typically indicated by the cessation of gas evolution and the formation of a solid product.

-

Rationale: The elevated temperature provides the necessary activation energy for the oxidation of the highly unreactive rhodium metal. Heating to 475°C has been reported to yield the dihydrate form.[4]

-

-

Cooling and Isolation: Allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. The resulting solid is anhydrous this compound.

-

Rationale: Slow cooling in a desiccated environment is crucial to obtain a stable, anhydrous product.

-

Method 2: Precipitation from a Rhodium Salt Solution

This method is particularly useful for producing hydrated forms of this compound and often starts from a more readily available rhodium precursor like rhodium (III) chloride. The fundamental principle is the precipitation of rhodium (III) hydroxide, followed by its reaction with sulfuric acid.[5]

Experimental Protocol: Synthesis of Hydrated this compound

Objective: To synthesize hydrated this compound from a rhodium (III) salt solution.

Materials:

-

Rhodium (III) chloride hydrate (RhCl₃·xH₂O) or other soluble rhodium (III) salt

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Sulfuric acid (dilute)

-

Distilled or deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and stirring equipment

Procedure:

-

Preparation of Rhodium Hydroxide: a. Dissolve the rhodium (III) salt in distilled water to create an aqueous solution. b. Slowly add a solution of NaOH or KOH to the rhodium salt solution while stirring continuously. This will precipitate rhodium (III) hydroxide (Rh(OH)₃) as a solid.[5] c. Continue adding the base until the precipitation is complete (typically indicated by a change in pH). d. Filter the rhodium (III) hydroxide precipitate and wash it thoroughly with distilled water to remove any soluble impurities.[5]

-

Rationale: The formation and isolation of pure rhodium (III) hydroxide is a critical intermediate step. Thorough washing is essential to remove byproduct salts that could contaminate the final product.

-

-

Formation of this compound: a. Transfer the washed rhodium (III) hydroxide precipitate to a beaker. b. Slowly add dilute sulfuric acid to the precipitate while stirring. The rhodium (III) hydroxide will react to form a solution of this compound. c. Continue adding sulfuric acid until all the rhodium (III) hydroxide has dissolved.

-

Isolation of Hydrated this compound: a. The resulting solution can be carefully evaporated to yield the hydrated this compound crystals. The degree of hydration can vary depending on the drying conditions.

-

Rationale: The controlled removal of water allows for the crystallization of the hydrated salt. The final hydration state is sensitive to temperature and humidity.

-

Caption: Comparative workflows for the synthesis of anhydrous and hydrated this compound.

Key Applications in Research and Industry

This compound's utility stems from its role as a source of rhodium ions, making it a valuable precursor and component in various applications.

Homogeneous Catalysis

Rhodium compounds are renowned for their catalytic prowess in a multitude of organic transformations.[6] While specific catalytic cycles involving this compound are complex and often substrate-dependent, it serves as a precursor to catalytically active rhodium species. In some instances, Rh(III) catalysts activate C-H bonds through an electrophilic deprotonation pathway.[7] It is particularly noted for its use in oxidation reactions and as an additive in platinum-rhodium alloy electrocatalysts for fuel cells, where it enhances the efficiency of ethanol oxidation by facilitating C-C bond cleavage.[1]

Caption: Conceptual overview of a rhodium-catalyzed C-H functionalization cycle.

Electroplating

Rhodium electroplating is extensively used to impart a hard, corrosion-resistant, and aesthetically pleasing bright white finish to various substrates.[8] this compound is a key component of the electroplating bath, providing the rhodium ions that are reduced and deposited onto the cathode.[8]

The composition of the plating bath is critical for achieving the desired properties of the electrodeposited layer. A typical rhodium sulfate-based plating bath includes:

| Component | Function | Typical Concentration Range | Source(s) |

| Rhodium (as Rh₂(SO₄)₃) | Source of rhodium ions | 1.0 - 30.0 g/L | [9] |

| Sulfuric Acid | Provides conductivity and maintains low pH | 50.0 - 400.0 g/L (as sulfate radical) | [9] |

| Additives (e.g., polycarboxylic acids) | Stress relief and grain refinement | 1.0 - 25.0 g/L | [9] |

Operating parameters such as pH (typically 0.1 - 2.0), temperature, and current density are meticulously controlled to influence the quality of the rhodium coating, including its brightness, hardness, and adhesion.[8][9]

Analytical Characterization

Ensuring the purity and concentration of this compound is crucial for its intended applications. A variety of analytical techniques can be employed for its characterization:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the rhodium content and identifying trace metal impurities.[10]

-

Gravimetric Analysis: A classical and accurate method for determining the rhodium concentration in pure solutions by precipitating the rhodium and weighing the resulting solid.[10]

-

Spectrophotometry: A colorimetric method can be developed where rhodium (III) forms a colored complex with a specific reagent, and the absorbance is measured to determine its concentration.[11]

-

Infrared (IR) Spectroscopy and X-ray Diffraction (XRD): These techniques are valuable for characterizing the solid-state structure of this compound and distinguishing between its anhydrous and various hydrated forms.[3]

Safety, Handling, and Toxicology

As with all chemical reagents, the safe handling of this compound is of utmost importance. It is classified as a substance that can cause severe skin burns and eye damage.[12]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling any dust or aerosols.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Toxicological data for this compound is limited, and it is advised to handle it with the care afforded to other potentially hazardous inorganic salts.[14] Prolonged or repeated exposure to rhodium compounds may cause sensitization.[15]

References

-

An In-depth Technical Guide to the Synthesis of Rhodium Hydroxide: Precursors and Methodologies. Benchchem.

-

Rhodium(III) sulfate. Wikipedia.

-

Rhodium(III) sulfate. Grokipedia.

-

SAFETY DATA SHEET. MilliporeSigma.

-

Rhodiating Surfaces: An In-depth Look at Rhodium(III) Sulfate Solution's Role. Thomasnet.

-

Safety Data Sheet. Rio Grande.

-

Rhodium(III) sulfate, bright plating solution - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

A study of solid-state rhodium(III) sulfates. ResearchGate.

-

SAFETY DATA SHEET. BLDpharm.

-

US3729396A - Rhodium plating composition and method for plating rhodium. Google Patents.

-

US6241870B1 - Rhodium sulfate compounds and rhodium plating. Google Patents.

-

Rhodium(III) sulfate, anhydrous, powder, 99.9 trace metals basis. Sigma-Aldrich.

-

EP1098850A1 - Rhodium sulfate compounds and rhodium plating. Google Patents.

-

KR20080100603A - Process for preparing yellow rhodium sulfate solution. Google Patents.

-

Are there specific types of electrolytes or bath compositions optimized for rhodium electroplating?. ProPlate®.

-

Rhodium sulfate production for rhodium plating. Semantic Scholar.

-

Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC - NIH.

-

Different analytical methods to determine rhodium in plating solution. ResearchGate.

-

Organorhodium chemistry. Wikipedia.

-

Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent. Directive Publications.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fishersci.es [fishersci.es]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 7. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. directivepublications.org [directivepublications.org]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. products.riogrande.com [products.riogrande.com]

An In-Depth Technical Guide to the Solubility of Rhodium (III) Sulfate in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Rhodium (III) Sulfate and the Imperative of Solubility Data

This compound, with the chemical formula Rh₂(SO₄)₃, is a compound of significant interest across a spectrum of scientific and industrial domains.[1] From its critical role as a precursor in the synthesis of homogeneous and heterogeneous catalysts for organic synthesis to its application in high-performance electroplating for corrosion-resistant coatings, the utility of this rhodium salt is extensive.[1] In the realm of drug development and fine chemical synthesis, precise control over reaction conditions is paramount, and the solubility of precursors like this compound is a fundamental parameter that dictates the choice of solvent, reaction kinetics, and overall process efficiency.

This technical guide, designed for scientists and researchers, delves into the solubility characteristics of this compound. It aims to provide a comprehensive understanding of its behavior in both water and common organic solvents. Recognizing the scarcity of comprehensive quantitative solubility data in publicly available literature, this guide also furnishes a robust, self-validating experimental protocol for researchers to determine the solubility of their specific this compound samples.

Understanding the Complex Nature of this compound and Its Solubility

The solubility of this compound is not a straightforward parameter and is influenced by several key factors, primarily its hydration state. This compound can exist in an anhydrous form as well as various hydrated forms, such as the tetrahydrate (Rh₂(SO₄)₃·4H₂O) and historically reported hexahydrate and tetradecahydrate.[2] These different forms can exhibit distinct physical properties, including color and, crucially, solubility.[2]

The anhydrous form is often described as a reddish-yellow or red-brown crystalline solid, while hydrated forms can present as yellow or red crystals.[1][2] This variability in appearance is a strong indicator of differences in the crystalline structure and, by extension, the energy required to break the crystal lattice, a key component of the dissolution process.

Causality in Solubility: The Role of Hydration

The presence of water molecules within the crystal lattice of hydrated salts can significantly impact their solubility. In some cases, hydrates may be more readily soluble than their anhydrous counterparts because the water of hydration can facilitate the interaction with the bulk solvent.[3] Conversely, the energy required to disrupt the crystal lattice of a stable hydrate might be higher, leading to lower solubility. It is therefore imperative for researchers to characterize the specific form of this compound they are working with.

Aqueous Solubility of this compound

Qualitative descriptions of the aqueous solubility of this compound vary, with sources describing it as "soluble," "readily soluble," "very soluble," and in some instances, "slightly soluble."[1] This range of descriptions likely reflects the different forms of the salt and the conditions under which solubility was observed. One source indicates a solution concentration of approximately 8% in water is possible, though this does not necessarily represent the saturation limit.[4]

The dissolution of this compound in water is an exothermic process for some forms, meaning it can release heat.[5] In aqueous solutions, the rhodium (III) ion exists as a hydrated complex, and the overall solution chemistry can be complex, involving monomeric and oligomeric species.[6] The pH of the solution also plays a crucial role, with this compound solutions typically being acidic.

Solubility in Organic Solvents

The available data on the solubility of this compound in organic solvents is limited. Several sources state that this compound solution is miscible with ethanol and a 3:1 ethanol/water mixture.[5][7][8] This suggests that it possesses some solubility in polar protic solvents. However, comprehensive quantitative data on its solubility in a wider range of common organic solvents, such as methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), is not readily found in the literature. This knowledge gap necessitates experimental determination for applications requiring non-aqueous solvent systems.

Quantitative Solubility Data: A Call for Experimental Determination

Due to the conflicting qualitative reports and the lack of precise, temperature-dependent quantitative data, it is highly recommended that researchers experimentally determine the solubility of their specific this compound sample under their intended reaction conditions. The following tables are provided as templates for recording such experimentally determined data.

Table 1: Experimentally Determined Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

Table 2: Experimentally Determined Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Acetone | 20.7 | |||

| Isopropanol | 19.9 | |||

| Acetonitrile | 37.5 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 |

Experimental Protocol for the Determination of this compound Solubility

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature. The principle of this method is to create a saturated solution, separate a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute.

Materials and Equipment

-

This compound (specify the form, e.g., anhydrous, tetrahydrate)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled water bath or heating mantle with a stirrer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is crucial to ensure saturation.

-

Place the container in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Supernatant:

-

Allow the mixture to settle for at least 12 hours at the constant temperature to ensure the undissolved solid has fully sedimented.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated/cooled pipette to match the solution's temperature, avoiding any solid particles.

-

For volatile organic solvents, a pre-weighed, sealed container should be used for collection to prevent evaporation.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry container.

-

Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

-

Express the solubility in grams per 100 mL of solvent or as molar solubility (mol/L).

-

Self-Validating System and Trustworthiness

The reliability of this protocol is ensured by several key checks:

-

Achieving Equilibrium: The extended stirring time and settling period are designed to ensure the solution is truly saturated.

-

Constant Weight: The process of drying to a constant weight confirms the complete removal of the solvent.

-

Reproducibility: Performing the experiment in triplicate and ensuring the results are within an acceptable range of deviation will validate the findings.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Conclusion

While a comprehensive, quantitative dataset for the solubility of this compound in various solvents remains to be fully established in the scientific literature, this guide provides a thorough overview of its known solubility characteristics and the critical factors that influence them. For researchers and professionals in drug development and catalysis, where precision is non-negotiable, the provided experimental protocol offers a reliable pathway to determine the solubility of their specific this compound samples. This empowers them to proceed with their research and development activities with a solid, experimentally validated understanding of this crucial physicochemical property.

References

-

ChemBK. (2024). rhodium(iii) sulfate. Retrieved from [Link]

-

Grokipedia. (2026). Rhodium(III) sulfate. Retrieved from [Link]

-

TradeIndia. (n.d.). Buy Rhodium III Sulfate, Affordable Price, Industrial Grade Compound. Retrieved from [Link]

-

Fedotov, M. A., Belyaev, A. V., & Shagabutdinova, S. N. (2007). A study of solid-state rhodium(III) sulfates. Russian Journal of Inorganic Chemistry, 52(10), 1563-1569. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodium(III) sulfate. Retrieved from [Link]

-

Yurui (Shanghai) Chemical Co.,Ltd. (n.d.). Rhodium(III) Sulfate,10489-46-0,Rh2(SO4)3. Retrieved from [Link]

-

Oreate AI Blog. (2025). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Rhodium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Rhodium(III) sulfate solution 8 water 10489-46-0 [sigmaaldrich.com]

- 5. Rhodium(III) sulfate | 10489-46-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rhodium(iii) sulfate [chembk.com]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Forms and Stability of Rhodium (III) Sulfate Hydrates

This guide provides a comprehensive technical overview of the various hydrated forms of rhodium (III) sulfate (Rh₂(SO₄)₃·nH₂O), their synthesis, structural characteristics, and stability. It is intended for researchers, scientists, and drug development professionals who utilize rhodium compounds in catalysis, electroplating, and as precursors for advanced materials.

Introduction: The Significance of this compound

This compound is a key inorganic compound of rhodium, appearing as a reddish-yellow or red-brown crystalline solid.[1] Its primary significance lies in its role as a precursor in a multitude of applications, including the synthesis of homogeneous catalysts for organic reactions, the formulation of high-performance, corrosion-resistant coatings in electroplating, and as an additive in platinum-rhodium alloy electrocatalysts for fuel cells.[2] The compound is hygroscopic and is most commonly encountered in its hydrated forms.[2] Understanding the specific hydrate present and its stability is paramount, as the water of hydration can significantly influence the material's reactivity, solubility, and performance in various applications.

Known Hydrate Forms of this compound

This compound exists in several states of hydration, with the most well-characterized being the anhydrous, dihydrate, and tetrahydrate forms. Historical literature also mentions the existence of higher hydrates, such as a hexahydrate and a tetradecahydrate, though recent structural confirmation of these species is limited.[1][3]

Anhydrous this compound (Rh₂(SO₄)₃)

The anhydrous form of this compound is a red crystalline solid.[1] It can be synthesized by the reaction of elemental rhodium with concentrated sulfuric acid at elevated temperatures, specifically around 400°C.[1]

This compound Dihydrate (Rh₂(SO₄)₃·2H₂O)

The dihydrate is an orange crystalline solid. Its synthesis is similar to the anhydrous form, but at a higher temperature of 475°C, which facilitates the incorporation of two water molecules into the crystal structure.[1]

This compound Tetrahydrate (Rh₂(SO₄)₃·4H₂O)

The tetrahydrate is a commonly available commercial form of this compound.[2][4][5] It is a brown crystalline solid and is moderately soluble in water and acids.[5]

Higher Hydrates (Hexahydrate and Tetradecahydrate)

Early reports from 1929 suggested the existence of a yellow tetradecahydrate and a red tetrahydrate, formed from the reaction of rhodium (III) hydroxide and sulfuric acid.[1] Later investigations also explored a hexahydrate.[1][3] However, these higher hydrates are not as well-characterized as the anhydrous, dihydrate, and tetrahydrate forms, and their structural details require further modern analytical confirmation.

Synthesis and Characterization

The synthesis of specific this compound hydrates is highly dependent on the reaction temperature. The general approach involves the high-temperature reaction of rhodium metal with concentrated sulfuric acid.

Synthesis of Anhydrous and Dihydrate Forms:

A study by Schwarzer et al. (2017) detailed a method for the synthesis of single crystals of both the anhydrous and dihydrate forms.

-

Anhydrous Rh₂(SO₄)₃: Reaction of elemental rhodium with 97% sulfuric acid at 400°C.

-

Dihydrate Rh₂(SO₄)₃·2H₂O: The same reaction carried out at a higher temperature of 475°C.

Characterization of these forms relies on a suite of analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and dehydration processes.

-

Infrared (IR) Spectroscopy: To identify the presence of sulfate groups and water molecules.

Stability of this compound Hydrates

The stability of this compound hydrates is a critical factor in their storage, handling, and application. Stability is primarily influenced by temperature and, to a lesser extent, by humidity. In aqueous solutions, the situation is more complex, with the formation of various stable rhodium-sulfate complexes.[6]

Thermal Stability and Decomposition

Thermogravimetric analysis has shown that the decomposition of both anhydrous this compound and its dihydrate occurs in a two-step process at elevated temperatures, ultimately yielding elemental rhodium at approximately 1000°C.

A study on the isothermal dehydration of rhodium (III) aqua sulfates indicated that these processes occur in the temperature range of 100–130°C, suggesting the onset of water loss from the hydrated forms at these relatively low temperatures.[3]

Table 1: Summary of Known this compound Hydrate Forms and Properties

| Formula | Name | Color | Synthesis Temperature (°C) | Notes |

| Rh₂(SO₄)₃ | Anhydrous this compound | Red | 400 | Decomposes in two steps to elemental Rh at ~1000°C. |

| Rh₂(SO₄)₃·2H₂O | This compound Dihydrate | Orange | 475 | Decomposes in two steps to elemental Rh at ~1000°C. |

| Rh₂(SO₄)₃·4H₂O | This compound Tetrahydrate | Brown | Not specified | Commercially available form. |

| Rh₂(SO₄)₃·14H₂O | This compound Tetradecahydrate | Yellow | Not specified | Mentioned in older literature; requires further characterization. |

Stability in Aqueous Solutions

In aqueous solutions, this compound forms various stable complexes. The speciation is dependent on factors such as concentration, acidity, and the age of the solution.[6] Studies have identified dimeric and trimeric rhodium-sulfate complexes as the most stable species in aged sulfuric acid solutions.[6] The structure of these complexes is crucial in applications like electroplating, where the absence of rhodium-rhodium bonding in the complex is desirable for producing high-quality coatings.[7]

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of a this compound Hydrate

This protocol outlines a general procedure for analyzing the thermal stability and water content of a this compound hydrate sample.

Objective: To determine the dehydration profile and thermal decomposition of a this compound hydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.

-

Temperature program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 1100°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the percentage mass loss at each step to calculate the number of water molecules lost.

-

From the DSC curve, identify the endothermic or exothermic events corresponding to dehydration, phase transitions, and decomposition.

-

Visualizations

Conceptual Relationship of this compound Forms

Caption: Synthesis and decomposition pathways of this compound forms.

Experimental Workflow for Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound hydrates.

Conclusion and Future Outlook

The anhydrous, dihydrate, and tetrahydrate forms of this compound are the most well-documented and commercially relevant. Their synthesis is achievable through high-temperature reactions of rhodium metal with sulfuric acid, and their thermal decomposition pathways at high temperatures are understood. However, a detailed understanding of the phase transitions between the different hydrate forms at lower temperatures and under varying humidity conditions is an area that warrants further investigation. Such studies, potentially employing in-situ X-ray diffraction under controlled temperature and humidity, would provide a more complete phase diagram for the this compound-water system. Additionally, modern structural elucidation of the less-characterized higher hydrates would be of significant value to the scientific community. A comprehensive understanding of the stability and interconversion of these hydrates will enable more precise control over their application in catalysis, materials science, and other advanced fields.

References

Sources

- 1. Rhodium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(III) sulfate tetrahydrate | H8O16Rh2S3 | CID 91886287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Rhodium (III) Sulfate

For the researcher, scientist, and drug development professional, the laboratory is a realm of controlled variables and meticulous processes. Yet, the very materials that hold the promise of discovery can also present significant hazards if not handled with the requisite knowledge and respect. Rhodium (III) sulfate, a compound increasingly utilized in catalysis and electroplating, is one such material. This guide provides an in-depth, technically-grounded framework for the safe handling and management of this compound in a laboratory setting. It is structured not as a rigid protocol, but as a dynamic resource to inform a comprehensive safety-first approach to its use.

Understanding the Hazard Profile of this compound

This compound, whether in its solid tetrahydrate form or as an aqueous solution, is classified as a hazardous chemical.[1][2] Its primary danger lies in its corrosive nature, capable of causing severe skin burns and serious eye damage upon contact.[1][3] The severity of these effects is contingent on both the concentration of the solution and the duration of the exposure.[4] Inhalation of mists or vapors can lead to irritation of the respiratory system, and in severe cases, may cause significant lung damage with the potential for life-threatening pulmonary edema, the symptoms of which can be delayed.[1][4] Ingestion is also a critical concern, as the corrosive nature of the compound can cause severe damage to the gastrointestinal tract.[1][3]

While this compound itself is not combustible, it can decompose under extreme heat, releasing irritating and toxic gases such as sulfur oxides and rhodium oxide.[1][4][5] Furthermore, solutions containing sulfuric acid can react with metals to generate flammable hydrogen gas.[4]

The Cornerstone of Safety: A Multi-Layered Approach

A robust safety protocol for handling this compound is not a single action, but a system of overlapping controls designed to minimize risk at every stage. This system can be visualized as a hierarchy, with the most effective measures at the top.

Caption: Hierarchy of Safety Controls for this compound.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For this compound, these are non-negotiable:

-

Chemical Fume Hood: All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[2] This contains any dust, mists, or vapors, preventing inhalation.

-

Ventilation: The laboratory should have a corrosion-resistant exhaust system to ensure adequate general ventilation.[4]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to any area where this compound is handled.[2][5] Regular testing of this equipment is mandatory.

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that dictate how work is to be performed safely.

-

Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs for all procedures involving this compound must be written, reviewed, and readily available to all personnel.

-

Training: All individuals handling this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[4] This training should be documented and refreshed periodically.

-

Restricted Access: Areas where this compound is stored and used should be clearly marked with appropriate hazard signage, and access should be limited to authorized personnel.

-

Hygiene Practices: Always wash hands thoroughly after handling this compound.[1][6] Do not consume food or drink in the laboratory.[4]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls. The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary if there is a splash hazard.[1][4][5] | Protects against splashes of corrosive liquid and airborne particles, preventing severe eye damage or blindness.[4] |

| Hand Protection | Chemically resistant gloves, such as neoprene.[4] Always inspect gloves for tears or punctures before use.[5] | Prevents skin contact, which can cause severe chemical burns and dermatitis.[4] |

| Body Protection | A lab coat or chemical-resistant apron, and long-sleeved clothing.[4][5] | Provides a barrier against accidental spills and splashes, protecting the skin. |

| Respiratory Protection | Generally not required for routine use within a fume hood.[4] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and particulates is necessary.[1][2][5] | Protects the respiratory system from harmful mists, vapors, or dust. |

Occupational Exposure Limits (OELs):

| Regulatory Body | Limit |

| OSHA PEL | 0.1 mg/m³ (for rhodium metal fume and insoluble compounds, as Rh)[7][8] and 0.001 mg/m³ (for soluble compounds, as Rh)[9][10] |

| NIOSH REL | 0.1 mg/m³ (averaged over a 10-hour workshift)[8] |

| ACGIH TLV | 1 mg/m³ (for metal and insoluble compounds, as Rh)[8] and 0.01 mg/m³ (for soluble compounds, as Rh)[9] |

Protocols for Storage, Handling, and Disposal

Storage

Proper storage is crucial to prevent accidental release and maintain the stability of the compound.

-

Store in a designated corrosives area.[2]

-

Keep away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[1][5]

-

Utilize secondary containment to prevent the spread of material in case of a leak.[4]

Handling

-

Always handle this compound within a chemical fume hood.[2]

-

Avoid creating dust when handling the solid form.[5]

-

When diluting, slowly add the acid solution to water, never the other way around, to prevent splattering.[4]

-

Ensure all containers are clearly and accurately labeled.[4]

Waste Disposal

This compound waste is considered hazardous waste.[11]

-

Dispose of all waste in accordance with federal, state, and local regulations.[1][4]

-

Collect waste in designated, properly labeled, and sealed containers.

-

Contact a licensed professional waste disposal service for removal.[11]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response

Caption: Workflow for Responding to a this compound Spill.

For a small spill, trained personnel wearing appropriate PPE can use an inert absorbent material to soak up the liquid or carefully sweep up the solid.[1][5] The collected material should be placed in a sealed container for hazardous waste disposal.[11] For large spills, evacuate the area and contact your institution's emergency response team.

First Aid

Immediate action is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][3] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, have them rinse their mouth with water and drink plenty of water.[5] Seek immediate medical attention.[1]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[1][5]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist. It is about fostering a deeply ingrained culture of safety within the laboratory. This requires a comprehensive understanding of the material's hazards, a commitment to implementing robust control measures, and a state of constant vigilance. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can mitigate the risks associated with this valuable compound and continue your research with confidence and security.

References

-

Rhodium(III) sulfate, bright plating solution - SAFETY DATA SHEET. Source: Thermo Fisher Scientific. [Link]

-

Rhodium compounds - IDLH | NIOSH - CDC. Source: Centers for Disease Control and Prevention. [Link]

-

Rhodium, Insoluble compounds, as Rh - WorkSafe. Source: WorkSafe New Zealand. [Link]

-

Rhodium sulfate - Hazardous Agents - Haz-Map. Source: Haz-Map. [Link]

-

View PDF - American Elements. Source: American Elements. [Link]

-

Rhodium | Rh | CID 23948 - PubChem - NIH. Source: National Institutes of Health. [Link]

-

RHODIUM CAS Number - HAZARD SUMMARY. Source: New Jersey Department of Health. [Link]

-

RHODIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration - OSHA. Source: Occupational Safety and Health Administration. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. products.riogrande.com [products.riogrande.com]

- 5. fishersci.es [fishersci.es]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Rhodium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 8. nj.gov [nj.gov]

- 9. Rhodium sulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. RHODIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 11. americanelements.com [americanelements.com]

A Technical Guide to the Historical Synthesis of Rhodium (III) Sulfate

This in-depth guide explores the historical methodologies for the preparation of rhodium (III) sulfate, a compound central to various catalytic and electroplating applications. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the foundational synthetic routes, offering not just procedural steps but also the scientific rationale behind the experimental choices of early chemists.

Introduction: The Challenge of Rhodium's Inertness

Rhodium, discovered in 1803 by William Hyde Wollaston, is renowned for its exceptional resistance to chemical attack.[1][2] This inherent inertness, particularly in its bulk metallic form, presented a significant challenge to early chemists. Unlike many other metals, rhodium is notoriously difficult to dissolve in common acids, including aqua regia, under normal conditions.[3][4] Consequently, the preparation of its salts, such as this compound, required innovative and often aggressive chemical strategies. This guide delves into the historical evolution of these methods, from indirect routes involving precursors to the direct, high-temperature dissolution of the metal itself.

I. The Precursor Approach: Synthesis via Rhodium (III) Hydroxide

One of the earliest and most logical pathways to this compound involved the use of a more reactive rhodium precursor, namely rhodium (III) hydroxide, Rh(OH)₃. This method circumvents the direct and difficult dissolution of metallic rhodium. The first reported synthesis of this compound in 1929 utilized this approach.

The causality behind this choice is clear: rhodium (III) hydroxide, being a basic hydroxide, readily reacts with sulfuric acid in a classic acid-base neutralization reaction to form the corresponding salt and water. This method is predicated on the initial successful synthesis of the hydroxide.

Experimental Protocol: Synthesis from Rhodium (III) Hydroxide

This protocol is a synthesized representation of historical practices, emphasizing the core chemical transformations.

Step 1: Preparation of Rhodium (III) Hydroxide Precipitate

The synthesis begins with a soluble rhodium salt, typically rhodium (III) chloride (RhCl₃), which was more accessible to early researchers.

-

Materials:

-

Rhodium (III) chloride (RhCl₃·xH₂O)

-

Alkali hydroxide solution (e.g., potassium hydroxide, KOH, or sodium hydroxide, NaOH)[5]

-

Distilled water

-

-

Procedure:

-

A solution of rhodium (III) chloride is prepared by dissolving the salt in distilled water.

-

Slowly, and with constant stirring, an alkali hydroxide solution is added to the rhodium chloride solution.

-

A gelatinous, yellow precipitate of rhodium (III) hydroxide forms. The addition of the base is continued until the precipitation is complete, typically indicated by a change in the pH of the supernatant.

-

The precipitate is then separated from the solution by filtration.

-

Crucially, the filtered precipitate is washed thoroughly with hot distilled water to remove any residual chloride ions and other soluble impurities.[5] This washing step is vital for the purity of the final product.

-

Step 2: Conversion to this compound

The freshly prepared and washed rhodium (III) hydroxide is then reacted with sulfuric acid.

-

Materials:

-

Rhodium (III) hydroxide (wet cake from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

The wet cake of rhodium (III) hydroxide is transferred to a suitable reaction vessel.

-

Concentrated sulfuric acid is carefully added to the hydroxide.[6] An exothermic reaction ensues.

-

The mixture is stirred until the yellow precipitate of rhodium hydroxide completely dissolves, resulting in a dark red or reddish-yellow solution of this compound.[7]

-

The solution can then be carefully evaporated to crystallize the hydrated this compound. Historical reports noted the formation of different hydrates, such as a yellow tetradecahydrate and a red tetrahydrate, depending on the crystallization conditions.

-

Diagrammatic Representation of the Rhodium Hydroxide Precursor Method

Caption: Workflow for the synthesis of this compound via a rhodium (III) hydroxide precursor.

II. Direct Dissolution of Metallic Rhodium

As the understanding of rhodium's chemistry matured, methods for its direct dissolution were sought to create a more streamlined synthetic process. These methods are inherently more challenging due to the metal's nobility.

A. Fusion with Alkali Metal Bisulfate

A historically significant technique for rendering inert metals soluble is fusion with an alkali metal bisulfate, such as potassium bisulfate (KHSO₄).

-

Scientific Rationale: At high temperatures, potassium bisulfate decomposes to form potassium pyrosulfate (K₂S₂O₇), which is a powerful oxidizing and sulfonating agent. This molten flux attacks the finely divided rhodium metal, converting it into a soluble sulfate complex.

-

Experimental Protocol:

-

Finely powdered rhodium metal is intimately mixed with an excess of potassium bisulfate.

-

The mixture is heated in a crucible to a temperature where the bisulfate melts and undergoes decomposition.

-

The fusion is maintained until the rhodium metal is completely reacted, often indicated by a change in the color and consistency of the melt.

-

After cooling, the resulting solid mass is dissolved in water, yielding a red solution of a complex rhodium sulfate, such as K₃Rh(SO₄)₃.[8]

-

B. High-Temperature Reaction with Concentrated Sulfuric Acid

A more direct approach involves the reaction of rhodium metal with hot, concentrated sulfuric acid. This method, while conceptually simple, requires high temperatures to overcome the activation energy barrier for the reaction between the inert metal and the acid.

-

Scientific Rationale: Concentrated sulfuric acid at elevated temperatures acts as an oxidizing agent. It oxidizes rhodium metal from its elemental state (oxidation state 0) to the +3 oxidation state, while the sulfate ions are reduced, typically to sulfur dioxide (SO₂).

-

Experimental Protocol:

-

Finely divided rhodium powder or sponge is placed in a reaction vessel equipped for high-temperature reactions and with provisions for venting the evolved sulfur dioxide gas.[2]

-

Concentrated sulfuric acid is added, and the mixture is heated to temperatures in the range of 400-475°C.[9]

-

The reaction is continued until the rhodium metal is fully dissolved, which can take several hours depending on the form of the rhodium.[2] The resulting product is anhydrous this compound as a red crystalline solid. At slightly higher temperatures (e.g., 475°C), the dihydrate may be formed.

-

Comparative Summary of Historical Methods

| Method | Starting Material | Key Reagents | Temperature | Key Transformation | Product Form |

| Hydroxide Precursor | Rhodium (III) Chloride | Alkali Hydroxide, Sulfuric Acid | Room Temp. to Mild Heating | Acid-Base Neutralization | Aqueous Solution / Hydrated Crystals |

| Bisulfate Fusion | Rhodium Metal Powder | Potassium Bisulfate | High (Fusion) | Oxidative Sulfonation | Aqueous Solution of Complex Sulfate |

| Direct Acid Dissolution | Rhodium Metal Powder | Concentrated Sulfuric Acid | 400-475°C | High-Temperature Oxidation | Anhydrous or Dihydrate Crystals |

III. The Barium Peroxide Sintering Method

Another historical approach, often found in patent literature for industrial-scale production, involves an initial sintering step with barium peroxide.

-

Scientific Rationale: This method aims to convert the highly inert rhodium metal into a more reactive mixed oxide form. Sintering rhodium powder with barium peroxide at high temperatures (around 1000°C) results in the formation of a cake containing mixed barium and rhodium oxides.[10][11] This oxide cake is then readily leached with sulfuric acid. The barium sulfate formed during the leaching process is insoluble and can be easily removed by filtration, leaving a solution of this compound.[5][10]

Diagrammatic Representation of the Barium Peroxide Sintering Method

Caption: Workflow for the synthesis of this compound using the barium peroxide sintering method.

Conclusion

The historical preparation of this compound showcases the ingenuity of chemists in overcoming the challenges posed by the properties of the platinum group metals. The evolution from indirect methods, such as the use of rhodium hydroxide precursors, to more direct and aggressive techniques like high-temperature acid dissolution and fusion, reflects a growing mastery over the chemistry of this rare and valuable element. These foundational methods not only paved the way for the industrial production of rhodium salts but also contributed significantly to the broader understanding of inorganic synthesis and the reactivity of noble metals.

References

- Gmelin Handbook of Inorganic Chemistry, 8th Edition. Rh. Rhodium.

- Method for preparing solution of yellow rhodium sulf

- Rhodium sulfate compounds and rhodium pl

-

Professor Robert D. Gillard: Transition Metal Chemist 1936–2013: Part I. Ingenta Connect. ([Link])

-

A method for the separation of rhodium from iridium and the gravimetric determination of these metals. NIST Technical Series Publications. ([Link])

- Process for preparing yellow rhodium sulf

- Method of production of the rhodium sulf

-

Rh. Rhodium. (System-Nr. 64). Supplement Volume A 1: Coordination Compounds... AbeBooks. ([Link])

-

GEOLOGICAL SURVEY. GovInfo. ([Link])

-

The Gmelin Handbook of Inorganic Chemistry (Handbuch der Anorganischen Chemie). UMSL. ([Link])

-

How to make Rhodium sulphate / Rhodium Plating Solution. Finishing.com. ([Link])

- Preparation method of rhodium trichloride hydr

-

rhodium dissolution. Gold Refining & Metal Extraction Forum. ([Link])

-

13.pdf. emrlibrary. ([Link])

-

Gmelin handbook of inorganic chemistry; Rh : rhodium. Suppl. / Vol. B. / 3. Coordination compounds with ligands containing S, Se, Te, P, As, Sb and metals. Buecher.de. ([Link])

-

GMELIN Complete Catalog 1997/98. ([Link])

-

Rhodium from the beginning. Gold Refining & Metal Extraction Forum. ([Link])

-

HYDROXYLATION OF UNACTIVATED TERTIARY CARBON-HYDROGEN BONDS USING HIGH-VALENT RUTHENIUM CATALYSTS A DISSERTATION SUBMITTED TO TH. Stacks are the Stanford. ([Link])

-

Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. ([Link])

-

Liebigs Annalen. Wikipedia. ([Link])

- Recovery and purific

-

United States Patent (19). Googleapis.com. ([Link])

-

(PDF) Rhodium platings - Experimental study. ResearchGate. ([Link])

-

rhodium sulfate to Rhodium. Gold Refining & Metal Extraction Forum. ([Link])

-

Oxidizing Rhodium with sulfuric acid: The sulfates Rh2(SO4)3 and Rh2(SO4)3∙2H2O. ResearchGate. ([Link])

-

Optimized Rhodium Dissolution Process Using Aqua Regia. Advanced Journal of Chemistry, Section A. ([Link])

-

Rhodium(III)Sulfate. Sciencemadness Discussion Board. ([Link])

-

Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent. Directive Publications. ([Link])

-

Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. NIH. ([Link])

-

Rhodium-Catalyzed Intramolecular C–H Insertion. ResearchGate. ([Link])

- Method of obtaining yellow rhodium sulph

-

Liebigs Annalen. CAS Source Index (CASSI) Search Tool. ([Link])

Sources

- 1. govinfo.gov [govinfo.gov]

- 2. goldrefiningforum.com [goldrefiningforum.com]

- 3. buecher.de [buecher.de]

- 4. ajchem-a.com [ajchem-a.com]

- 5. RU2112063C1 - Method for preparing solution of yellow rhodium sulfate - Google Patents [patents.google.com]

- 6. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. KR20080100603A - Process for preparing yellow rhodium sulfate solution - Google Patents [patents.google.com]

- 11. RU2296713C2 - Method of production of the rhodium sulfate powder - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Rhodium (III) Sulfate

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize rhodium (III) sulfate, Rh₂(SO₄)₃. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction: The Complex Nature of this compound

This compound is an inorganic compound of significant interest in catalysis and electroplating.[1] It typically appears as a reddish-yellow or red-brown crystalline solid and is often handled as a hydrate.[1] The chemistry of this compound in both solid and aqueous states is complex, involving various hydrated forms and the potential for oligo- and polymerization in solution. Spectroscopic analysis is therefore crucial for identifying the specific form of the compound and understanding its behavior in different environments.

This guide will delve into the application of key spectroscopic techniques for the characterization of this compound:

-

Vibrational Spectroscopy (Infrared and Raman): To probe the bonding and symmetry of the sulfate and aqua ligands.

-

UV-Visible Spectroscopy: To investigate the electronic transitions of the rhodium (III) center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and dynamics of rhodium-containing species in solution.

-